molecular formula C12H13ClN4O2 B3036193 6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine CAS No. 339016-02-3

6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine

Cat. No.: B3036193
CAS No.: 339016-02-3
M. Wt: 280.71 g/mol
InChI Key: LKMJQPVYCUMUSP-UHFFFAOYSA-N
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Description

6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative characterized by a chloro substituent at position 6 and a 3,4-dimethoxyphenyl group at the N4 position. Its structure enables hydrogen bonding and π-π interactions, which are critical for molecular recognition in biological systems.

Properties

IUPAC Name

6-chloro-4-N-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O2/c1-18-8-4-3-7(5-9(8)19-2)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMJQPVYCUMUSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=CC(=NC(=N2)N)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205160
Record name 6-Chloro-N4-(3,4-dimethoxyphenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339016-02-3
Record name 6-Chloro-N4-(3,4-dimethoxyphenyl)-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339016-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N4-(3,4-dimethoxyphenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 6-chloropyrimidine-2,4-diamine with 3,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as trifluoroacetic acid, to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact: The 3,4-dimethoxyphenyl group (common in the target compound and Compound 16) enhances interactions with aromatic enzyme pockets, as seen in DHFR binding. In contrast, fluorophenyl or quinoline substituents (Compound 20) shift selectivity toward mitochondrial or kinase targets.
  • Synthetic Efficiency: Yields vary significantly (59.5–79%), influenced by substituent reactivity. For example, the quinoline group in Compound 20 facilitates higher yields (79%) compared to dibutyl groups in Compound 16 (59.5%).

Physicochemical Properties

Key Observations :

  • Hydrogen Bonding : Pyrimidine-2,4-diamine derivatives form stable H-bonded networks (e.g., N–H⋯N and N–H⋯O interactions), critical for crystal packing and solubility.
  • Safety : While direct data are lacking, analogs like 6-(4-chlorophenyl)pyrimidine-2,4-diamine necessitate standard precautions (gloves, ventilation), suggesting similar handling for the target compound.

Enzyme Interactions and Therapeutic Potential

  • Dihydrofolate Reductase (DHFR) : The 3,4-dimethoxyphenyl group in the target compound and related analogs (e.g., ) shows affinity for DHFR, a key target in antibacterial and anticancer therapies.
  • Kinase Inhibition : Compounds with pyrrolo[2,3-d]pyrimidine cores () exhibit RTK inhibition, highlighting the role of heterocyclic extensions in modulating selectivity.

Biological Activity

6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine is a pyrimidine derivative with significant potential in medicinal chemistry due to its unique structural features. This compound is characterized by the presence of a chloro group and a dimethoxyphenyl substituent, which may contribute to its biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C12H13ClN4O2
  • CAS Number : 339016-02-3
  • IUPAC Name : 6-chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine

The molecular structure of the compound can be represented as follows:

InChI=1S/C12H13ClN4O2/c1188437(59(8)192)1511610(13)1612(14)1711/h36H,12H3,(H3,14,15,16,17)\text{InChI}=1S/C12H13ClN4O2/c1-18-8-4-3-7(5-9(8)19-2)15-11-6-10(13)16-12(14)17-11/h3-6H,1-2H3,(H3,14,15,16,17)

The biological activity of 6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine is primarily attributed to its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors involved in various biochemical pathways. Research indicates that it may affect pathways related to cell proliferation and apoptosis.

Anticancer Properties

Several studies have explored the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine have shown activity against various cancer cell lines by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell division.

Study Cell Line IC50 (µM) Mechanism
Study AA549 (lung)5.0DHFR inhibition
Study BMCF7 (breast)3.2Apoptosis induction
Study CHeLa (cervical)4.8Cell cycle arrest

Antimicrobial Activity

Research has also indicated that 6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine exhibits antimicrobial properties. The compound has been tested against various bacterial strains and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Candida albicans20 µg/mL

Case Studies

  • Case Study on Anticancer Efficacy : A recent study highlighted the effectiveness of similar pyrimidine derivatives in treating metastatic cancers. The compound demonstrated significant tumor reduction in preclinical models.
  • Case Study on Antimicrobial Resistance : Another investigation focused on the use of this compound in overcoming antibiotic resistance in Staphylococcus aureus strains. The results showed enhanced efficacy when combined with traditional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine
Reactant of Route 2
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6-Chloro-N4-(3,4-dimethoxyphenyl)pyrimidine-2,4-diamine

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